TNF is a cytokine, a signaling molecule involved in the immune system's inflammatory response. Research suggests VX-702 may influence TNF signaling, potentially impacting inflammatory processes [].
Cytokines are a broad category of signaling molecules that regulate various cellular functions, including inflammation and immunity. Studies suggest VX-702 might interact with different cytokine pathways, although the specific mechanisms are still under investigation [].
Coagulation refers to the process of blood clotting. Some scientific research indicates VX-702 may have an effect on the coagulation cascade, potentially influencing blood clotting mechanisms [].
VX-702 is a small molecule investigational drug primarily developed as an oral anti-cytokine therapy for the treatment of inflammatory diseases, particularly rheumatoid arthritis. It functions as a selective inhibitor of p38 mitogen-activated protein kinase, specifically targeting p38 alpha and p38 beta isoforms. The chemical formula for VX-702 is , with a molecular weight of approximately 404.32 g/mol .
VX-702 has demonstrated significant biological activity in clinical studies. In Phase II trials involving patients with moderate-to-severe rheumatoid arthritis, VX-702 was found to be well-tolerated and showed statistically significant clinical effects on the symptoms of rheumatoid arthritis . The drug's efficacy was assessed using American College of Rheumatology criteria, which measure improvement in disease activity.
VX-702 is primarily being investigated for its potential application in treating inflammatory diseases such as rheumatoid arthritis and acute coronary syndrome. Its ability to inhibit key inflammatory pathways positions it as a candidate for various therapeutic uses in chronic inflammatory conditions.
Studies have shown that VX-702 interacts specifically with p38 MAP kinase pathways. It has been noted to inhibit the activation of platelets by thrombin and other agents without blocking platelet aggregation entirely . This specificity suggests that VX-702 may have a tailored role in modulating inflammation without disrupting normal hemostatic functions.
Several compounds share structural or functional similarities with VX-702, particularly within the class of p38 MAP kinase inhibitors. Below is a comparison highlighting their unique features:
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
VX-680 | C₁₉H₁₃ClF₄N₄O₂ | Inhibits p38 MAPK | More potent against p38α |
SB 203580 | C₁₈H₁₈F₄N₂O₃S | Selective p38 MAPK inhibitor | Known for neuroprotective effects |
BIRB 796 | C₁₉H₁₈F₄N₂O₂ | Inhibits p38 MAPK | Exhibits anti-inflammatory properties |
VX-702 is distinguished by its oral bioavailability and its specific targeting of both p38 alpha and beta isoforms, which may provide a broader therapeutic effect compared to other inhibitors that may only target one isoform or have limited bioavailability.
By understanding these aspects of VX-702, researchers can better appreciate its potential impact on treating chronic inflammatory diseases and explore further applications in clinical settings.
Irritant